1-((5-(Methoxycarbonyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid

Description

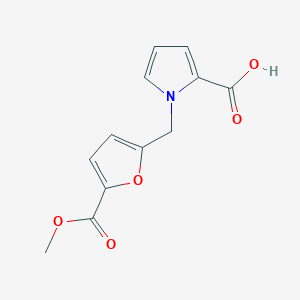

1-((5-(Methoxycarbonyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid (CAS: 1377432-78-4) is a heterocyclic compound featuring a pyrrole core substituted at the 1-position with a furan-2-ylmethyl group. The furan ring is further functionalized with a methoxycarbonyl (-COOCH₃) group at the 5-position.

Properties

IUPAC Name |

1-[(5-methoxycarbonylfuran-2-yl)methyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-12(16)10-5-4-8(18-10)7-13-6-2-3-9(13)11(14)15/h2-6H,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIORNUEFNWVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Methoxycarbonyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring system, followed by the introduction of the methoxycarbonyl group. The pyrrole ring is then synthesized separately and coupled with the furan derivative under specific conditions.

-

Preparation of the Furan Derivative:

Starting Material: 5-hydroxymethyl-2-furancarboxylic acid.

Reaction: Esterification with methanol in the presence of an acid catalyst to form 5-(methoxycarbonyl)furan-2-yl methanol.

-

Synthesis of the Pyrrole Ring:

Starting Material: Pyrrole-2-carboxylic acid.

Reaction: Protection of the carboxylic acid group, followed by alkylation with the furan derivative using a base such as sodium hydride.

-

Coupling Reaction:

Conditions: The protected pyrrole and the furan derivative are coupled under basic conditions, followed by deprotection to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(Methoxycarbonyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid.

Substitution: Various halogenated pyrrole derivatives.

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Biological Probes: Used in the development of probes for studying biological pathways.

Industry:

Materials Science:

Mechanism of Action

The mechanism by which 1-((5-(Methoxycarbonyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of Pyrrole-2-carboxylic Acid Derivatives

The target compound belongs to a broader class of pyrrole-2-carboxylic acid derivatives, which are characterized by a carboxylic acid group at the 2-position of the pyrrole ring. Key structural variations among analogs include substituents on the pyrrole ring, additional fused rings, or appended heterocycles. Below is a comparative analysis of select analogs:

Physicochemical Properties

- Solubility : The carboxylic acid group in all analogs confers water solubility, but bulky substituents (e.g., trifluoromethylphenyl) reduce it significantly .

- Thermal Stability : Methoxycarbonyl groups may decompose at elevated temperatures, whereas halogenated derivatives (e.g., 4-chloro-5-methyl) show greater thermal stability .

Biological Activity

1-((5-(Methoxycarbonyl)furan-2-yl)methyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1432172-72-9) is a complex organic compound featuring a furan ring and a pyrrole ring, each substituted with functional groups that potentially confer unique biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a methoxycarbonyl group attached to a furan ring and a carboxylic acid group on the pyrrole ring. The synthesis typically involves multi-step organic reactions, starting with the preparation of the furan derivative followed by the coupling with the pyrrole derivative under specific conditions.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Preparation of 5-hydroxymethyl-2-furancarboxylic acid. |

| 2 | Esterification with methanol to form 5-(methoxycarbonyl)furan-2-yl methanol. |

| 3 | Synthesis of the pyrrole ring. |

| 4 | Coupling of furan and pyrrole derivatives. |

Cytotoxicity and Selectivity

In evaluating cytotoxicity, compounds related to pyrrole structures have shown low toxicity profiles, with IC50 values often exceeding 64 μg/mL in various assays . This suggests that this compound may also possess favorable selectivity for target cells over normal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the pyrrole ring has been shown to enhance activity against drug-resistant strains of bacteria. For instance, bulky substituents on the carboxamide group significantly improved anti-TB activity in related compounds .

Key Findings from SAR Studies

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against M. tuberculosis |

| Bulky substituents | Enhanced anti-TB activity |

| Small aromatic groups | Decreased potency |

Case Studies

Several studies have explored related compounds, providing insights into potential applications for this compound:

- Anti-Tuberculosis Agents : Research into pyrrole derivatives has highlighted their potential as MmpL3 inhibitors, crucial for mycolic acid biosynthesis in M. tuberculosis . These findings suggest that similar compounds may also target this pathway effectively.

- Antitumor Activity : Investigations into structurally related compounds have revealed promising antitumor activities, indicating that modifications to the furan or pyrrole rings can lead to enhanced therapeutic effects against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.